REACTION_CXSMILES
|
[NH2:1][C:2]1[C:7]([OH:8])=[CH:6][CH:5]=[CH:4][N:3]=1.CCO[C:12]([S-:14])=S.[K+].[CH3:16]CO>>[CH3:16][S:14][C:12]1[O:8][C:7]2[C:2]([N:1]=1)=[N:3][CH:4]=[CH:5][CH:6]=2 |f:1.2|
|
Name
|
|
Quantity
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2.8 g
|
Type
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reactant
|
Smiles
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NC1=NC=CC=C1O
|
Name
|
|
Quantity
|
62 mL
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
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8 g
|
Type
|
reactant
|
Smiles
|
CCOC(=S)[S-].[K+]
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Control Type
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UNSPECIFIED
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Setpoint
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78 °C
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Type
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CUSTOM
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Details
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stirred for a period of 18 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture was heated
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Type
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CONCENTRATION
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Details
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The reaction mixture was concentrated to dryness
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Type
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DISSOLUTION
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Details
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the resulting residue was dissolved in water (70 mL)
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Type
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CUSTOM
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Details
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Upon acidification to pH 5 with glacial acetic acid, a large quantity of solid precipitated out
|
Type
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FILTRATION
|
Details
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The suspension was filtered
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Type
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WASH
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Details
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washed with water (3×)
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Type
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CUSTOM
|
Details
|
dried on the high-vac line overnight
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Duration
|
8 (± 8) h
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
CSC=1OC=2C(=NC=CC2)N1
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 21.6 mmol | |
AMOUNT: MASS | 3.3 g | |
YIELD: PERCENTYIELD | 86% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |